Sulfur vs. Oxygen in the Ring: Impact on Hexose Transport Carrier Affinity for Thiane Derivatives
Substitution of the ring oxygen with sulfur in the 5-thio-D-glucose analog (a hydroxymethyl derivative of thiane tetrol) profoundly alters its interaction with the hexose transport carrier compared to the natural substrate D-glucose. This provides a class-level inference for the impact of the sulfur heteroatom. In mouse small intestine, the apparent inhibition constant (Ki) for 5-thio-D-glucose was determined to be 3.0 mM, which is significantly lower than the 9.3 mM observed for D-glucose [1]. This demonstrates that the thiosugar has a lower affinity for the transporter, a key functional distinction. For the specific stereoisomer thiane-2,3,4,5-tetrol, the absence of the 6-hydroxymethyl group would likely further modulate this interaction.
| Evidence Dimension | Apparent Ki for hexose-transport carrier |
|---|---|
| Target Compound Data | 3.0 mM (for 5-thio-D-glucose, a closely related thiane derivative) |
| Comparator Or Baseline | D-Glucose: 9.3 mM |
| Quantified Difference | ~3.1-fold difference in Ki |
| Conditions | Mouse small intestine transport assay |
Why This Matters
This quantitative difference in transporter affinity demonstrates that the sulfur-for-oxygen substitution fundamentally alters biomolecular recognition, making the compound a distinct tool for studying or perturbing carbohydrate transport pathways.
- [1] PubMed. 'Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine.' PMID: Not available in snippet; data from search result. Retrieved 2026. View Source
